1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Overview
Description
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone, used to treat depression and post-traumatic stress .
Synthesis Analysis
This compound is synthesized from 1-(3-Chlorophenyl)piperazine hydrochloride and 1-Bromo-3-chloropropane . It is also reported to be present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation .Molecular Structure Analysis
The molecular formula of this compound is C13H18Cl2N2 . The molecular weight is 273.208 g/mol . The compound is a dibasic amine with no stereoisomers .Chemical Reactions Analysis
This compound is used in the continuous flow process for the preparation of Trazodone . It is also used in the preparation of Benzoaza-Alkylaryl Piperazine derivatives for the treatment of mental diseases .Physical and Chemical Properties Analysis
The compound has a melting point of 198-203 °C (lit.) . It is slightly soluble in DMSO and methanol when heated . The water solubility is 3.9g/L at 28℃ .Scientific Research Applications
Synthesis and Chemical Properties
- 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine has been synthesized through various methods, offering a yield of about 45.7% in one study (Mai, 2005). Another research detailed its synthesis and provided insights into its structural and electronic properties, highlighting its crystallization in the monoclinic crystal system with the P 21/c point group (Bhat et al., 2018).
Anticancer and Antituberculosis Potential
- Studies have explored the use of derivatives of this compound in anticancer and antituberculosis applications. One such study synthesized derivatives and tested them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, finding significant results in both areas (Mallikarjuna, Padmashali, & Sandeep, 2014).
Medicinal Intermediates
- The compound is considered an important medicinal intermediate for the preparation of 1,4-N,N-substituted piperazines, which have various pharmaceutical applications [(Weiliang, 2008)](https://consensus.app/papers/synthesis-medicinal-intermediates-14nnsubstituted-weiliang/0c41bc723a465791ae4a719f7637bd3c/?utm_source=chatgpt).
Quantitative Analysis in Pharmaceuticals
- A method for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl as an impurity in pharmaceuticals using liquid chromatography–tandem mass spectrometry has been developed. This showcases its relevance in ensuring the quality and safety of pharmaceutical products (Venugopal et al., 2014).
Antitumor Activity
- Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety, which include compounds with 1-(3-chlorophenyl) piperazine, have shown potential anticancer activities. These compounds were found effective in antiproliferative activities against breast cancer cells, compared to cisplatin, a known anticancer drug (Yurttaş et al., 2014).
Forensic Applications
- In forensic science, the detection of 1-(3-chlorophenyl) piperazine in seized samples is crucial. A study proposed a rapid and portable electrochemical method for its detection, highlighting its utility in preliminary forensic analysis (Silva et al., 2021).
Spectroscopic Studies
- Spectroscopic studies, including nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR), and Raman techniques, have been conducted on 1-(4-Chlorophenyl) piperazine. These studies provide essential data on the compound's molecular structure and properties (Dikmen, 2019).
Antimicrobial Activity
- Research has been conducted on new piperazine derivatives, including those related to this compound, to evaluate their antimicrobial activity. These studies are crucial for developing new antimicrobial agents (Patil et al., 2021).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it may cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is the serotonin system . This compound has been shown to interact with 5-HT2 receptors , which are a subtype of serotonin receptors .
Mode of Action
This compound acts as an agonist at the 5-HT2 receptors . This means that it binds to these receptors and activates them, mimicking the effects of serotonin. This leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinases .
Biochemical Pathways
The activation of 5-HT2 receptors by this compound triggers several downstream effects. These include the activation of phospholipase C , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C . These events can lead to changes in gene expression and the modulation of neuronal excitability .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed after oral administration and to undergo extensive metabolism in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in liver enzyme activity .
Result of Action
The activation of 5-HT2 receptors by this compound can have various effects at the molecular and cellular level. For example, it has been shown to induce cortical reorganization in rats with spinal cord injury, leading to increases in weight-supported stepping . It may also modulate the behavioral and neurochemical effects of cocaine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effects may be enhanced or diminished by the presence of other drugs that affect the serotonin system . Its stability and efficacy may also be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the serotonin 2C receptor, influencing neurotransmitter release and uptake. The nature of these interactions often involves binding to receptor sites, leading to either inhibition or activation of the receptor’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in neuronal cells, it can alter the signaling pathways associated with serotonin, leading to changes in mood and behavior . Additionally, it has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the serotonin 2C receptor, leading to changes in receptor conformation and function. This binding can result in either the inhibition or activation of the receptor, depending on the specific context. Additionally, it can influence enzyme activity, either inhibiting or activating enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate neurotransmitter release and uptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, leading to the formation of metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized to cellular compartments such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, ensuring its proper function within the cell .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQKGEFMUGSRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192694 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39577-43-0 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39577-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039577430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39577-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58122O5VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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